molecular formula C15H12F3NO B6267071 2-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine CAS No. 1508099-32-8

2-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B6267071
CAS No.: 1508099-32-8
M. Wt: 279.3
InChI Key:
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Description

2-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzoxazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine typically involves the reaction of 3-(trifluoromethyl)aniline with salicylaldehyde under acidic conditions to form the corresponding Schiff base. This intermediate is then cyclized to form the benzoxazine ring. The reaction conditions often include the use of organic solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring or benzoxazine moiety .

Scientific Research Applications

2-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity towards these targets. Additionally, the benzoxazine ring can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

  • 2-(trifluoromethyl)phenylboronic acid
  • 3-(trifluoromethyl)pyrazole
  • 4-chloro-3-(trifluoromethyl)phenyl derivatives

Uniqueness

2-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine is unique due to the presence of both the trifluoromethyl group and the benzoxazine ring. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, which are not commonly found in other similar compounds .

Properties

CAS No.

1508099-32-8

Molecular Formula

C15H12F3NO

Molecular Weight

279.3

Purity

95

Origin of Product

United States

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